5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one
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Overview
Description
5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a pyridazinone core substituted with amino, nitro, and thio groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-aminophenol to produce 2-amino-5-nitrophenol, which is then reacted with thio compounds and chloropyridazinone under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions in specialized reactors. The process requires stringent control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The amino and thio groups can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The chloropyridazinone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones and aminophenyl derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-nitrophenol
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
- 2-Amino-5-nitropyridine
Uniqueness
5-((2-Amino-5-nitrophenyl)thio)-4-chloropyridazin-3(2H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Properties
CAS No. |
62688-67-9 |
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Molecular Formula |
C10H7ClN4O3S |
Molecular Weight |
298.71 g/mol |
IUPAC Name |
4-(2-amino-5-nitrophenyl)sulfanyl-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H7ClN4O3S/c11-9-8(4-13-14-10(9)16)19-7-3-5(15(17)18)1-2-6(7)12/h1-4H,12H2,(H,14,16) |
InChI Key |
JTALDJUVILJWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])SC2=C(C(=O)NN=C2)Cl)N |
Origin of Product |
United States |
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